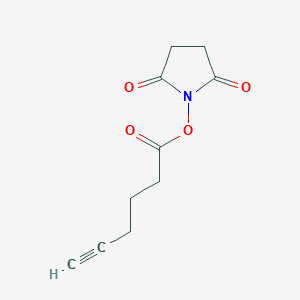

5-Hexynoic NHS Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hexynoic NHS Ester is a non-cleavable linker for bio-conjugation that contains an Azide group and an NHS group . It is widely used in the biomedical industry as a chemical reagent, commonly employed as a crosslinker in protein immobilization, enabling the conjugation of biomolecules for various applications .

Synthesis Analysis

5-Hexynoic Acid-NHS Ester has gained significant interest in the development of drug-delivery systems, bioconjugate chemistry, and targeted therapeutics . It is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where its robust coupling capacity ensures the precise attachment of cytotoxic agents to tumor-specific antibodies .Molecular Structure Analysis

The molecular formula of this compound is C10H11NO4 . The InChI representation is InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 . The Canonical SMILES representation is C#CCCCC(=O)ON1C(=O)CCC1=O .Chemical Reactions Analysis

NHS-esters react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis

The molecular weight of this compound is 209.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 209.06880783 g/mol . The Topological Polar Surface Area is 63.7 Ų .Aplicaciones Científicas De Investigación

Protein and Biomolecule Labeling : NHS esters are used for labeling proteins with fluorescent probes, biotin, and cross-linkers. This is done through NHS ester-mediated derivatization, which involves the reaction with primary amines of a protein or biomolecule (Nanda & Lorsch, 2014).

Bioconjugate Chemistry and Material Functionalization : NHS esters are integral in various areas of chemistry including peptide synthesis, functionalized materials, and polymers. They are prepared through coupling reactions with carboxylic acids and N-hydroxysuccinimide, among other methods (Barré et al., 2016).

Surface Chemistry for Biomolecule Immobilization : NHS esters are widely used as leaving groups to activate covalent coupling of amine-containing biomolecules onto surfaces. This is important in various applications like microarray, microfluidic, immunoassay, bioreactor, tissue engineering, and biomedical device fabrication (Cheng et al., 2007).

Chemical Cross-Linking in Proteins : NHS esters, such as 5-Hexynoic NHS Ester, are used for chemical cross-linking of lysine residues in proteins. They can react with various amino acids, including lysines, serines, tyrosines, and threonines (Kalkhof & Sinz, 2008).

Analysis in Mass Spectrometry : NHS esters are involved in the preparation of reagents for mass spectrometry analysis, particularly in the field of proteomics and biotechnology (Abello et al., 2007).

Stability and Degradation Analysis : Understanding the stability and degradation of NHS esters, including this compound, is crucial for their effective use in various bioconjugation and labeling applications. This involves methods like hydrophilic interaction chromatography (HILIC) (Klykov & Weller, 2015).

Mecanismo De Acción

Target of Action

5-Hexynoic NHS Ester primarily targets amino groups . These amino groups are ubiquitous in nature and are present in proteins, peptides, synthetic amino-DNA, and numerous small molecules . The primary role of these targets is to serve as reactive sites for the this compound, enabling it to modify these biomolecules .

Mode of Action

The mode of action of this compound involves its interaction with amino groups. The compound contains an NHS ester group, which is a reactive compound suitable for the modification of amino groups . This interaction results in the creation of a stable amide bond between the this compound and the target molecule . The propargyl group present in the this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathway affected by this compound is the amine modification pathway . This pathway involves the reaction of NHS esters with amino groups, which is strongly pH-dependent At higher-than-optimal pH, hydrolysis of NHS ester is quick, and the yield of the modified molecule decreases . The optimal pH value for modification is 8.3-8.5 .

Pharmacokinetics

It’s known that the nhs ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it’s crucial to prepare stock solutions immediately before use to maintain its reactivity .

Result of Action

The result of the action of this compound is the formation of a chemically stable amide bond between the labeling reagent and the target molecule . This modification allows the biomolecules to adapt to click chemistry . The propargyl group can be subsequently modified and conjugated by Copper catalyzed Click chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as pH and solvent. The reaction of NHS esters with amino groups is strongly pH-dependent . The optimal pH value for modification is 8.3-8.5 . Water is the most common solvent used to dissolve NHS esters for biomolecule labeling . If this compound is poorly soluble in aqueous solutions, it can be first dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then added to a solution of protein in a buffer with pH 8.3-8.5 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

5-Hexynoic Acid-NHS Ester has gained significant interest in the development of drug-delivery systems, bioconjugate chemistry, and targeted therapeutics . It is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where its robust coupling capacity ensures the precise attachment of cytotoxic agents to tumor-specific antibodies .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hex-5-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSSWEBEHUYETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)